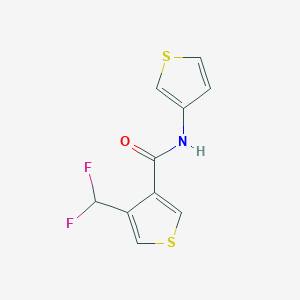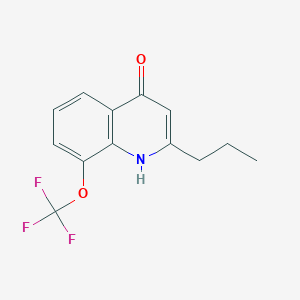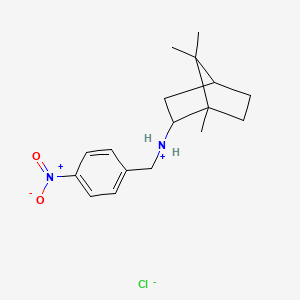
(+-)-endo-N-(p-Nitrobenzyl)-2-bornanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-endo-N-(p-Nitrobenzyl)-2-bornanamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as nitrobenzenes. These compounds contain a benzene ring bearing at least one nitro group. The compound is characterized by the presence of a bornane skeleton, which is a bicyclic structure, and a nitrobenzyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N-(p-Nitrobenzyl)-2-bornanamine hydrochloride typically involves the reaction of bornanamine with p-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
On an industrial scale, the production of (±)-endo-N-(p-Nitrobenzyl)-2-bornanamine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(±)-endo-N-(p-Nitrobenzyl)-2-bornanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and nitrobenzyl alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Oxidation: Amino derivatives.
Substitution: Various substituted nitrobenzyl derivatives.
Hydrolysis: Amine and nitrobenzyl alcohol.
Applications De Recherche Scientifique
(±)-endo-N-(p-Nitrobenzyl)-2-bornanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (±)-endo-N-(p-Nitrobenzyl)-2-bornanamine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Nitrobenzyl)piperazine hydrochloride
- 4-Nitrobenzyl alcohol
- 4-Nitrobenzyl chloride
Uniqueness
(±)-endo-N-(p-Nitrobenzyl)-2-bornanamine hydrochloride is unique due to its bornane skeleton, which imparts distinct steric and electronic properties compared to other nitrobenzyl derivatives. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
24629-62-7 |
|---|---|
Formule moléculaire |
C17H25ClN2O2 |
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
(4-nitrophenyl)methyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride |
InChI |
InChI=1S/C17H24N2O2.ClH/c1-16(2)13-8-9-17(16,3)15(10-13)18-11-12-4-6-14(7-5-12)19(20)21;/h4-7,13,15,18H,8-11H2,1-3H3;1H |
Clé InChI |
WLDAREYXYMKGGV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(C2)[NH2+]CC3=CC=C(C=C3)[N+](=O)[O-])C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Bromo-3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344452.png)

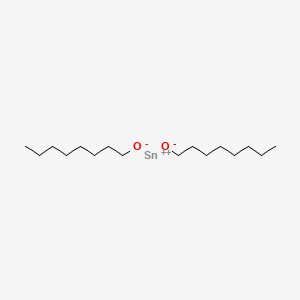
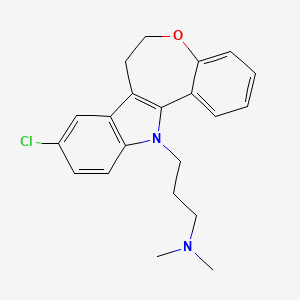
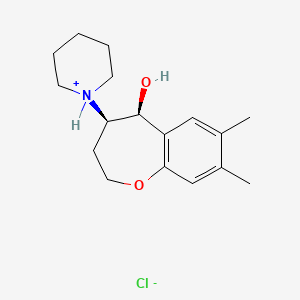
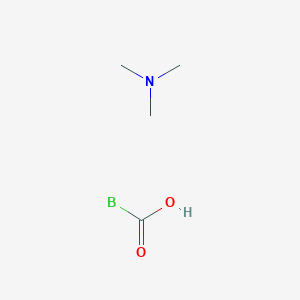

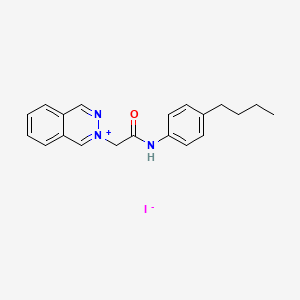
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-, monopotassium salt](/img/structure/B15344484.png)
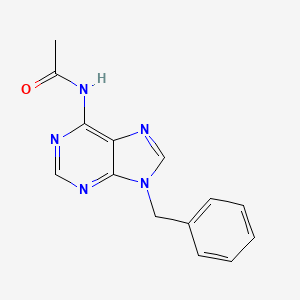
![4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline](/img/structure/B15344505.png)
